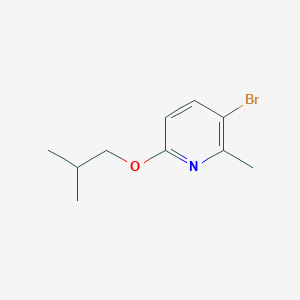

3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine

Description

3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine is a brominated pyridine derivative characterized by a methyl group at the 2-position and a 2-methylpropoxy (isobutoxy) substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₀H₁₄BrNO, with a molecular weight of 244.13 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. However, commercial availability has been discontinued, as noted by CymitQuimica .

The compound’s structure combines lipophilic (2-methylpropoxy) and electrophilic (bromo) groups, making it a versatile building block for further functionalization. Its synthetic routes often involve nucleophilic substitution or coupling reactions, as seen in analogous pyridine derivatives .

Propriétés

IUPAC Name |

3-bromo-2-methyl-6-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-5-4-9(11)8(3)12-10/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCNLSVUURAZRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OCC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine typically involves the bromination of 2-methyl-6-(2-methylpropoxy)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like ethanol or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids . The bromine atom and the pyridine ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking . These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 2-methylpropoxy group in the parent compound increases lipophilicity compared to smaller substituents like methoxy (logP ~2.1 estimated). This property may enhance membrane permeability in drug candidates .

- Electrophilicity : The bromine atom at the 3-position facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), as demonstrated in the synthesis of tricyclic antidiabetic compounds .

- Deuterated Analog : The deuterated methoxy variant (methoxy-d₃) is used in metabolic stability studies, leveraging isotope effects to slow down enzymatic degradation .

Activité Biologique

3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests various interactions with biological systems, which can lead to diverse pharmacological effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of 3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine is . The presence of a bromine atom and a propoxy group on the pyridine ring influences its reactivity and interaction with biological targets.

The mechanisms through which 3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine exerts its biological effects involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing neurotransmission and other signaling pathways.

Pharmacological Studies

Research has indicated that 3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Cytotoxic Effects : Studies have shown that it may induce cytotoxicity in cancer cell lines, suggesting potential applications in oncology.

- Neuroprotective Effects : There is emerging evidence that this compound might protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Data Table: Biological Activities of 3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Neuroprotection | Reduced oxidative stress in neurons |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, 3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine was tested against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be low, suggesting potent antimicrobial activity.

Case Study 2: Cytotoxicity in Cancer Cells

Another study investigated the cytotoxic effects of the compound on HeLa cells. The results demonstrated that treatment with varying concentrations led to increased cell death compared to control groups, with IC50 values indicating effective concentration ranges for therapeutic applications.

Case Study 3: Neuroprotective Properties

Research published in Neuroscience Letters explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed that pre-treatment with 3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine significantly reduced markers of oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.